molecular formula C10H17N3O B13060182 3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine

3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine

Cat. No.: B13060182
M. Wt: 195.26 g/mol
InChI Key: KGGQKAOOWLAGSM-UHFFFAOYSA-N
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Description

3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an oxane (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine typically involves the reaction of a suitable pyrazole precursor with an oxane derivative. One common method involves the alkylation of 1H-pyrazol-5-amine with 2-(oxan-2-yl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: The amine group on the pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of alkylated or acylated pyrazole compounds.

Scientific Research Applications

3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(oxiran-2-yl)ethyl]-1H-pyrazol-5-amine: This compound features an oxirane (epoxide) ring instead of an oxane ring, leading to different reactivity and applications.

    3-[2-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazol-5-amine:

Uniqueness

3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine is unique due to the presence of the oxane ring, which imparts specific steric and electronic properties

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-[2-(oxan-2-yl)ethyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c11-10-7-8(12-13-10)4-5-9-3-1-2-6-14-9/h7,9H,1-6H2,(H3,11,12,13)

InChI Key

KGGQKAOOWLAGSM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CCC2=CC(=NN2)N

Origin of Product

United States

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